molecular formula C13H14FN3O2 B12235800 N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B12235800
M. Wt: 263.27 g/mol
InChI Key: LIOYIWMBYQZSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethoxyphenyl group, a fluorine atom, and a methyl group

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine

InChI

InChI=1S/C13H14FN3O2/c1-8-12(14)13(16-7-15-8)17-9-4-10(18-2)6-11(5-9)19-3/h4-7H,1-3H3,(H,15,16,17)

InChI Key

LIOYIWMBYQZSGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC(=CC(=C2)OC)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxyaniline and 5-fluoro-6-methylpyrimidine-4-carboxylic acid.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 3,5-dimethoxyaniline and 5-fluoro-6-methylpyrimidine-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product obtained from the coupling reaction is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters and using efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the pyrimidine ring and fluorine atom.

    3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dimethoxyphenyl group but have different substituents on the benzene ring.

Uniqueness

N-(3,5-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine is unique due to the combination of its pyrimidine ring, 3,5-dimethoxyphenyl group, fluorine atom, and methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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